molecular formula C15H20O6 B1325790 6-(2,3,4-Trimethoxyphenyl)-6-oxohexanoic acid CAS No. 917591-97-0

6-(2,3,4-Trimethoxyphenyl)-6-oxohexanoic acid

Cat. No.: B1325790
CAS No.: 917591-97-0
M. Wt: 296.31 g/mol
InChI Key: AWWAWFSNSOMPDE-UHFFFAOYSA-N
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Description

6-(2,3,4-Trimethoxyphenyl)-6-oxohexanoic acid is a synthetic aromatic keto-carboxylic acid with the molecular formula C₁₅H₂₀O₆ and a molecular weight of 296.32 g/mol . Its structure features a hexanoic acid backbone substituted at the 6-position with a 2,3,4-trimethoxyphenyl ketone group.

Properties

IUPAC Name

6-oxo-6-(2,3,4-trimethoxyphenyl)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O6/c1-19-12-9-8-10(14(20-2)15(12)21-3)11(16)6-4-5-7-13(17)18/h8-9H,4-7H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWWAWFSNSOMPDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)CCCCC(=O)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645486
Record name 6-Oxo-6-(2,3,4-trimethoxyphenyl)hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917591-97-0
Record name 6-Oxo-6-(2,3,4-trimethoxyphenyl)hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2,3,4-Trimethoxyphenyl)-6-oxohexanoic acid typically involves the reaction of 2,3,4-trimethoxybenzene with adipoyl chloride in the presence of a catalyst such as aluminum chloride (AlCl3). This reaction proceeds through a Friedel-Crafts acylation mechanism, followed by aldol condensation to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve recrystallization or chromatography techniques to isolate the compound.

Chemical Reactions Analysis

Types of Reactions: 6-(2,3,4-Trimethoxyphenyl)-6-oxohexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the trimethoxyphenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

6-(2,3,4-Trimethoxyphenyl)-6-oxohexanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2,3,4-Trimethoxyphenyl)-6-oxohexanoic acid involves its interaction with various molecular targets. The trimethoxyphenyl group can interact with enzymes and receptors, influencing their activity. For example, compounds containing the trimethoxyphenyl group have been shown to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to anti-cancer effects . The exact pathways and molecular targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Isomers and Substitution Patterns

The position and number of methoxy groups on the phenyl ring significantly influence physicochemical and biological properties. Key analogs include:

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) CAS Number Source
6-(2,3,4-Trimethoxyphenyl)-6-oxohexanoic acid 2,3,4-trimethoxy C₁₅H₂₀O₆ 296.32 917591-97-0 Synthetic
6-(2,4,5-Trimethoxyphenyl)-6-oxohexanoic acid 2,4,5-trimethoxy C₁₅H₂₀O₆ 296.32 N/A Synthetic
6-(3,4,5-Trimethoxyphenyl)-6-oxohexanoic acid 3,4,5-trimethoxy C₁₅H₂₀O₆ 296.32 N/A Synthetic
6-(2,5-Dimethoxyphenyl)-6-oxohexanoic acid 2,5-dimethoxy C₁₄H₁₈O₅ 266.29 N/A Synthetic
6-(2,4-Dihydroxy-5-methylphenyl)-6-oxohexanoic acid 2,4-dihydroxy-5-methyl C₁₃H₁₄O₅ 250.25 N/A Natural (fungal)

Key Observations :

  • Methoxy vs.
  • Isomeric Effects: Trimethoxy isomers (2,3,4 vs.

Key Observations :

  • The dimethoxy variant (2,5-substitution) demonstrates higher yields in esterification (94%) compared to its reduction steps (33%) .
  • Natural analogs are isolated in unspecified yields, highlighting challenges in scalability compared to synthetic routes .

Key Observations :

  • The dihydroxy-methylphenyl analog shows moderate cytotoxicity, suggesting that methoxy-to-hydroxyl substitution may enhance bioactivity .
  • No bioactivity data are available for the trimethoxy compound, indicating a gap in research.

Biological Activity

6-(2,3,4-Trimethoxyphenyl)-6-oxohexanoic acid (CAS No. 917591-97-0) is a compound characterized by a trimethoxyphenyl group linked to a hexanoic acid backbone. This unique structural configuration suggests potential biological activities, particularly in medicinal chemistry and organic synthesis. The trimethoxyphenyl group is known for its electron-rich properties, which can influence both the reactivity and biological activity of the compound.

Synthesis

The synthesis of this compound typically involves the Friedel-Crafts acylation of 2,3,4-trimethoxybenzene with adipoyl chloride in the presence of a catalyst such as aluminum chloride (AlCl3). This reaction is followed by aldol condensation to yield the desired product. Industrial production may utilize continuous flow reactors to enhance yield and purity through optimized reaction conditions.

The compound can undergo various chemical transformations:

Type of Reaction Description
Oxidation Can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction The ketone group can be reduced to an alcohol using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution Electrophilic aromatic substitution can occur on the trimethoxyphenyl ring using reagents like bromine (Br2) or nitric acid (HNO3).

Biological Activity

Research indicates that this compound exhibits promising biological activities:

  • Anti-Cancer Properties : The trimethoxyphenyl group has been associated with inhibition of key enzymes involved in cancer progression. Studies suggest that compounds containing this moiety can inhibit tubulin and heat shock protein 90 (Hsp90), which are critical for cancer cell proliferation and survival .
  • Enzyme Interaction : The compound's mechanism of action likely involves interactions with various molecular targets, including enzymes and receptors. For instance, it may act as a substrate for esterases, leading to the formation of active metabolites that exert biological effects.
  • Anti-inflammatory Effects : Preliminary studies have indicated potential anti-inflammatory properties, making it a candidate for further investigation in treating inflammatory diseases.

Case Studies

Several studies have highlighted the biological implications of compounds similar to this compound:

  • Inhibition of Cyclin Dependent Kinases (CDKs) : Research on related flavonoid metabolites has shown that they can inhibit CDK activity, which is often dysregulated in cancers. For example, a study demonstrated that certain hydroxybenzoic acids inhibited CDK1, CDK2, and CDK4 activities in a dose-dependent manner . This suggests that similar mechanisms could be explored for the trimethoxyphenyl derivatives.
  • Cell Proliferation Studies : In vitro studies assessing the effect of structurally related compounds on cancer cell lines have shown varied results regarding their ability to inhibit cell growth. For instance, while some derivatives effectively reduced cell proliferation in colon cancer cells, others did not exhibit significant effects .

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